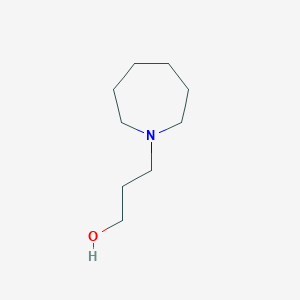

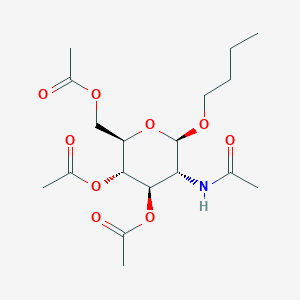

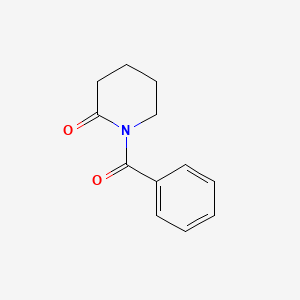

![molecular formula C10H10N4O B1278378 3-叠氮基-2-氧代-2,3,4,5-四氢-1H-苯并[b]氮杂卓 CAS No. 86499-24-3](/img/structure/B1278378.png)

3-叠氮基-2-氧代-2,3,4,5-四氢-1H-苯并[b]氮杂卓

描述

The compound 3-azido-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a member of the benzazepine family, which is characterized by a seven-membered heterocyclic ring containing nitrogen. The azido group at the 3-position and the oxo group at the 2-position are functional groups that can potentially participate in various chemical reactions.

Synthesis Analysis

The synthesis of benzazepine derivatives can be achieved through different synthetic routes. One such method involves the [4+3] annulation of 2-azidoacrylates with phthalides under anionic conditions at low temperatures, leading to the formation of 5-hydroxy-2-benzazepinones . This approach represents a novel concept for constructing azepine rings and highlights the reactivity of 2-azidoacrylates.

Molecular Structure Analysis

The molecular structure of benzazepine derivatives can be elucidated using techniques such as NMR spectroscopy and molecular modeling. For instance, the synthesis of 2-methyl-2,3,4,5-tetrahydro-1H- benzothieno[2,3-c]azepine involved the determination of the Gibbs energy of activation for the inversion of the azepine ring using dynamic 1H NMR spectroscopy. Additionally, molecular modeling was used to estimate the 1H and 13C NMR chemical shifts, with the magnetic shielding tensors calculated using the GIAO method and the solvent effect considered in the PCM approximation .

Chemical Reactions Analysis

The azido and oxo functional groups present in 3-azido-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine suggest that it may undergo various chemical reactions. While the specific reactions of this compound are not detailed in the provided papers, azides are known to participate in reactions such as Staudinger ligations and azide-alkyne cycloadditions, which could potentially be applied to modify the benzazepine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives can be influenced by their substituents. For example, the synthesis of 5-methyl-3-alpha-pyridyl- and 1,5-dimethyl-3-alpha-pyridyl-1,2,3,4-tetrahydro-3H-benz-2-azepines involved a three-stage route, and the geometric isomers of these derivatives were isolated and characterized by high-resolution 1H NMR spectroscopy . The presence of different substituents can affect properties such as solubility, melting point, and reactivity.

科学研究应用

衍生物合成:该化合物已被用作合成一系列衍生物的起点。例如,2-氧代-2,3,4,5-四氢-1H-苯并[b]氮杂卓的磺氯化导致相应 7-氯磺酰基衍生物的区域选择性形成,这反过来又使得能够创建具有潜在治疗应用的各种取代化合物 (Dorogov 等人,2006).

一氧化氮合酶抑制剂:设计并评估了一类 2,3,4,5-四氢-1H-苯并[b]氮杂卓的 1,7-二取代衍生物,作为人一氧化氮合酶抑制剂。这些化合物,特别是那些具有碱性胺侧链的化合物,显示出有效且高度选择性的抑制作用,在神经性疼痛中具有潜在的治疗应用 (Annedi 等人,2012).

化学转化:该化合物已用于各种化学转化中,如贝克曼或施密特重排以及与伯胺或仲胺的反应,从而形成不同的苯并氮杂卓衍生物 (Vogel 等人,1969).

X 射线衍射研究:它已被用于涉及 X 射线粉末衍射的研究中,以确定新化合物的晶体结构 (Macías 等人,2011).

Castagnoli-Cushman 反应:该化合物参与了 Castagnoli-Cushman 反应,以制备 2,3-二取代 4-氧代-2,3,4,5-四氢-1H-苯并[d]氮杂卓-1-羧酸 (Adamovskyi 等人,2017).

苯并氮杂卓的合成:苯并氮杂卓已使用各种方法合成,展示了 2,3,4,5-四氢-1H-苯并[b]氮杂卓作为关键中间体或起始材料的灵活性和实用性 (Kucherova 等人,1973).

安全和危害

属性

IUPAC Name |

3-azido-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-14-13-9-6-5-7-3-1-2-4-8(7)12-10(9)15/h1-4,9H,5-6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFYKDYEFKYENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448802 | |

| Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine | |

CAS RN |

86499-24-3 | |

| Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86499-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

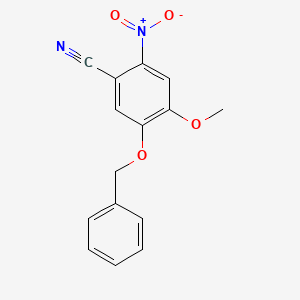

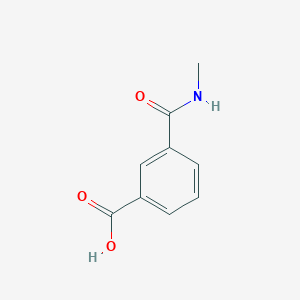

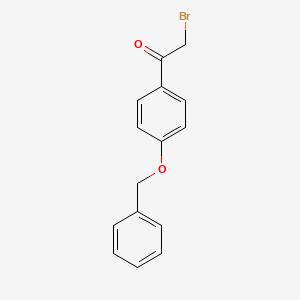

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)